Etazocine
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Overview
Description
Etazocine is an opioid analgesic belonging to the benzomorphan family. It acts as a partial agonist of the opioid receptors, exhibiting mixed agonist and antagonist effects. Despite its potential, this compound was never marketed. In animal studies, it has shown to induce analgesia, dependency, and respiratory depression, with effects similar to morphine but with substantially reduced potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etazocine involves several steps, starting from commercially available materials. One method involves the use of a 7-methoxy-1-ketone-1,2,3,4-tetrahydronaphthalene compound. The process includes multiple reaction steps such as reduction, cyclization, and functional group modifications to achieve the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would involve stringent control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Etazocine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can be used to modify the ketone groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Etazocine has been studied extensively in scientific research due to its unique properties:
Chemistry: Used as a model compound to study opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential as an analgesic with reduced side effects compared to traditional opioids.
Industry: Potential applications in the development of new analgesic drugs with improved safety profiles.
Mechanism of Action
Etazocine exerts its effects by acting as a partial agonist at the opioid receptors, specifically the kappa and mu receptors. It inhibits ascending pain pathways in the central nervous system, altering the perception of and response to pain. This mechanism involves the inhibition of neurotransmitter release and modulation of pain signaling pathways .
Comparison with Similar Compounds
Pentazocine: Another benzomorphan derivative with similar analgesic properties but different receptor binding profiles.
Dezocine: A mixed agonist-antagonist analgesic with partial agonist activity at the kappa and mu receptors.
Butorphanol: An opioid analgesic with mixed agonist-antagonist effects, used for moderate to severe pain relief.
Uniqueness of Etazocine: this compound’s uniqueness lies in its balanced agonist-antagonist profile, which provides analgesic effects with potentially fewer side effects compared to other opioids. Its reduced potency compared to morphine makes it a candidate for safer pain management options .
Properties
Molecular Formula |
C17H25NO |
---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(1S,9S,13R)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H25NO/c1-4-14-16-10-12-6-7-13(19)11-15(12)17(14,5-2)8-9-18(16)3/h6-7,11,14,16,19H,4-5,8-10H2,1-3H3/t14-,16-,17-/m0/s1 |
InChI Key |
JYRBQCWXZNDERM-XIRDDKMYSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2CC3=C([C@]1(CCN2C)CC)C=C(C=C3)O |
Canonical SMILES |
CCC1C2CC3=C(C1(CCN2C)CC)C=C(C=C3)O |
Synonyms |
etazocine |
Origin of Product |
United States |
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